4-phenyl-2-azabicyclo[2.1.1]hexan-3-one
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Overview
Description
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bicyclo[2.1.1]hexane core, which is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one typically involves photochemical [2+2] cycloaddition reactions. One efficient method disclosed involves the use of photochemistry to access new building blocks via [2+2] cycloaddition. This approach allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. These methods are designed to be efficient and modular, allowing for the production of various derivatives of the bicyclo[2.1.1]hexane core .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules.
Biology: Its rigid structure makes it useful in the study of molecular interactions and enzyme binding.
Medicine: The compound’s unique properties make it a potential candidate for drug design, particularly in creating metabolically stable and bioactive molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one can be compared with other similar compounds such as bicyclo[1.1.1]pentanes and other azabicyclo[2.1.1]hexanes. These compounds share the characteristic of being sp3-rich and three-dimensional, which contributes to their metabolic stability and target specificity. this compound is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
List of Similar Compounds
- Bicyclo[1.1.1]pentanes
- Azabicyclo[2.1.1]hexanes
- Other substituted bicyclo[2.1.1]hexanes
Properties
IUPAC Name |
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(7-11)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZKVJCBJUWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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